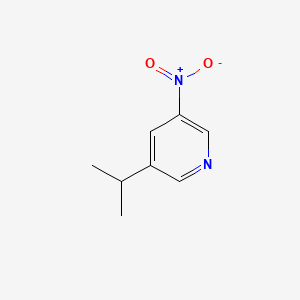

3-Isopropyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)7-3-8(10(11)12)5-9-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLACOHVXDOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00667475 | |

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131941-33-8 | |

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Isopropyl 5 Nitropyridine and Its Analogues

Direct and Regioselective Nitration Approaches to Substituted Pyridine (B92270) Systems

Direct nitration of the pyridine ring is a primary method for introducing a nitro group. However, the inherent electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org

Mechanistic Considerations of Electrophilic Aromatic Substitution and Selectivity Control

The pyridine nucleus is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgorganicchemistrytutor.com This deactivation makes reactions like nitration sluggish, often requiring harsh conditions. quora.com Electrophilic substitution, when it does occur, is typically directed to the 3-position (β-position), as attack at the 2- or 4-position results in a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. organicchemistrytutor.comquora.comaklectures.com

To overcome the low reactivity, several strategies have been developed. One approach involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This N-oxide is more reactive than pyridine itself, and it directs electrophilic substitution to the 4-position. Subsequent deoxygenation can then yield the desired substituted pyridine. wikipedia.org Another method involves using potent nitrating agents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (B81430) (NO₂BF₄). wikipedia.orgthieme-connect.com A procedure developed by Bakke involves the reaction of pyridine with N₂O₅, followed by treatment with an aqueous solution of sodium bisulfite, which yields 3-nitropyridine (B142982) in good yield. researchgate.netkochi-tech.ac.jpntnu.no The mechanism is believed to involve a organicchemistrytutor.comacs.org sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.netntnu.no

Influence of Isopropyl Group Steric and Electronic Effects on Nitration Regioselectivity

The presence of an isopropyl group at the 3-position of the pyridine ring introduces both steric and electronic effects that influence the regioselectivity of nitration. The isopropyl group is an electron-donating group, which should activate the pyridine ring towards electrophilic substitution. However, its steric bulk can hinder the approach of the electrophile to the adjacent positions (2- and 4-positions). wikipedia.orgsapub.org

In the case of 3-alkylpyridines, the directing effect of the alkyl group must be considered alongside the inherent directing effect of the pyridine nitrogen. While the nitrogen directs to the 3- and 5-positions, the 3-alkyl group will also influence the final position of the incoming electrophile. For 3-isopropylpyridine, nitration is expected to occur at the 5-position, which is electronically favored and less sterically hindered than the 2- or 4-positions. Direct nitration of 3-alkylpyridines can be challenging, and often, alternative synthetic routes are preferred. acs.org

Multicomponent Reaction Strategies for Functionalized Nitropyridines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like functionalized nitropyridines in a single step. researchgate.netfigshare.commdpi.comtandfonline.com These reactions align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. researchgate.nettandfonline.combuketov.edu.kz

Three-Component Ring Transformation of 3,5-Dinitro-2-pyridone Derivatives with Isopropyl-Containing Aldehydes

A notable multicomponent strategy involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate (B1210297). acs.orgthieme-connect.comnih.govencyclopedia.pub This method provides a facile route to 3-substituted 5-nitropyridines. acs.org The reaction is believed to proceed through the formation of an enol from the aldehyde, which attacks the pyridone ring, followed by reaction with the nitrogen source and subsequent ring opening and aromatization to yield the 3-substituted 5-nitropyridine. acs.org

The use of an isopropyl-containing aldehyde, such as isobutyraldehyde (B47883), in this reaction leads to the formation of 3-isopropyl-5-nitropyridine. acs.orgchim.it Research has shown that using a bulkier aldehyde like isobutyraldehyde can avoid self-condensation side reactions, leading to a good yield of the desired product. acs.orgchim.it One study reported a 71% yield for this compound using this method. acs.orgchim.it Microwave heating has also been employed to improve the efficiency of this transformation, particularly for more sterically hindered aldehydes. acs.orgacs.org

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Propanal | 3-Methyl-5-nitropyridine | 52 |

| Isobutyraldehyde | This compound | 71 |

| Phenylacetaldehyde | 3-Phenyl-5-nitropyridine | Not specified |

Application of Green Chemistry Principles in Nitropyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitropyridines to develop more environmentally benign processes. researchgate.nettandfonline.comgoogle.comgoogle.com Multicomponent reactions are inherently green as they often reduce reaction times, the number of synthetic steps, and improve yields. researchgate.netmdpi.comtandfonline.com

The use of solid ammonium acetate instead of ammonia (B1221849) gas as the nitrogen source in the three-component ring transformation is a practical and user-friendly modification that aligns with green chemistry principles. acs.orgnih.govacs.org Additionally, some synthetic methods for nitropyridines have been developed that avoid the use of harsh nitrating agents and large amounts of acidic waste, which are common in traditional nitration reactions. google.com For instance, a one-pot method has been developed to prepare 2-chloro-5-nitropyridine (B43025) from nitromethane (B149229) and a 2-halogenated acrylate, which avoids diazotization and nitration reactions, making it a safer and greener alternative. google.com

Derivatization from Precursor Pyridines bearing Nitro and Isopropyl Groups

Another synthetic strategy involves the derivatization of a pyridine ring that already contains the desired nitro and isopropyl groups. bloomtechz.comexlibrisgroup.comnih.gov This approach allows for the introduction of other functional groups or modifications to the molecule. For example, the nitro group on a nitropyridine can be reduced to an amino group, which can then undergo further chemical transformations. acs.orgsmolecule.com The hydrogenation of 3-ethyl-5-nitropyridine (B15331649) to 5-amino-3-ethylpyridine in the presence of a palladium on carbon (Pd/C) catalyst has been reported with an 82% yield. acs.org This demonstrates a potential pathway for creating diverse derivatives from a common nitropyridine precursor.

Similarly, other functional groups on the pyridine ring can be manipulated. For instance, a halogen atom on a nitropyridine can serve as a leaving group for nucleophilic substitution reactions, allowing for the introduction of various substituents. bloomtechz.com

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 3-Ethyl-5-nitropyridine | H₂, Pd/C, Ethanol | 5-Amino-3-ethylpyridine | 82 |

One-Pot Synthetic Routes from 2-Amino-Nitropyridine Intermediates

The direct, one-pot synthesis of 3-alkyl-5-nitropyridines such as this compound from 2-amino-nitropyridine intermediates represents a significant challenge in synthetic chemistry. While direct methods are not extensively documented for this specific transformation, related one-pot procedures for analogous compounds provide insight into potential synthetic strategies. One such method involves the synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine (B139424) in a single pot. google.com This process initiates with the nitration of 2-aminopyridine using concentrated nitric and sulfuric acids to form a 2-amino-5-nitropyridine (B18323) intermediate in situ. google.com This is followed by a diazotization reaction with a sodium nitrite (B80452) solution, which converts the amino group into a diazonium salt that is subsequently hydrolyzed to the hydroxyl group, yielding the final product. google.com The key advantage of this one-pot approach is the elimination of the need to isolate and purify the nitrated isomer intermediate, which simplifies the procedure and reduces waste. google.com

Another powerful one-pot methodology for generating substituted nitropyridines is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govacs.org This reaction, conducted with a ketone or aldehyde and a nitrogen source like ammonia or ammonium acetate, can produce a variety of alkyl- and/or aryl-substituted 3-nitropyridines. nih.govsci-hub.se Although this method does not start with a 2-amino-nitropyridine, it is a cornerstone for the one-pot synthesis of the 3-substituted-5-nitropyridine scaffold. For instance, reacting 1-methyl-3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium acetate provides a facile route to 3-alkylated/arylated 5-nitropyridines. acs.org This approach is advantageous as it allows for the introduction of various substituents at the 3-position simply by changing the aldehyde precursor. acs.org

The table below summarizes key aspects of relevant one-pot synthetic strategies that could be adapted or conceptually applied to the synthesis of this compound.

| Methodology | Starting Materials | Key Reagents | Products | Key Findings & Limitations | Reference |

| In-situ Diazotization | 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃, NaNO₂ | 2-Hydroxy-5-nitropyridine | A one-pot process where the 2-amino-5-nitropyridine intermediate is not isolated. Simplifies post-reaction workup. | google.com |

| Three-Component Ring Transformation (TCRT) | 1-Methyl-3,5-dinitro-2-pyridone, Ketones | Ammonia | 2-Substituted or 2,3-disubstituted 5-nitropyridines | An excellent method for synthesizing complex nitropyridines. The use of ammonia can be cumbersome. | nih.gov |

| Modified TCRT | 1-Methyl-3,5-dinitro-2-pyridone, Aldehydes | Ammonium Acetate | 3-Alkylated/Arylated 5-nitropyridines | The use of solid ammonium acetate is more practical than ammonia solution. Facilitates modification at the 3-position. | acs.org |

Stereochemical Control in the Synthesis of Chiral Nitropyridine Derivatives

The synthesis of chiral molecules containing a nitropyridine core requires precise control over stereochemistry. This is often achieved by introducing chirality during the formation of the pyridine ring or by modifying a pre-existing nitropyridine with chiral reagents. The inherent chirality can be established in complex macrocycles containing nitropyridine units, for example, through the one-pot macrocyclic condensation of resorcinol (B1680541) derivatives with 2,6-dichloro-3-nitropyridine. acs.org In such syntheses, the reaction proceeds with high regioselectivity, leading to C₂-symmetric chiral products. acs.org The resolution of racemic mixtures into pure enantiomers is another critical aspect of obtaining stereochemically pure nitropyridine derivatives. acs.org

Improved synthetic routes for chiral pyrrolidine-based inhibitors have been developed that showcase stereochemical control. nih.gov In one example, a key chiral alcohol precursor was synthesized, and its enantiomers were resolved using camphanic ester derivatives, demonstrating a classic method of stereochemical control via diastereomeric separation. nih.gov

Induction and Transmission of Chirality in Alkylated Pyridine Frameworks

The induction and transmission of chirality are sophisticated strategies for creating stereocenters in alkylated pyridine frameworks. This process involves the transfer of stereochemical information from a chiral source to a prochiral molecule. acs.orgcam.ac.uk This transfer can occur through covalent or non-covalent interactions, forcing the prochiral part of the molecule to adopt a specific, chiral conformation. acs.orgmdpi.com

A prominent mechanism is point-to-axial chirality transfer, where a stereogenic center (point chirality) induces axial chirality in a flexible biaryl or multi-aryl system. acs.org This principle is utilized in chiroptical probes where the binding of a chiral amine to a probe with multiple aromatic fragments, such as pyridine, forces a twist in the aromatic system, resulting in an observable optical activity. acs.orgmdpi.com The formation of an imine bond between a chiral amine and an aldehyde-functionalized probe is a common method to facilitate this transfer. acs.org

Another approach involves the use of chiral catalysts or auxiliaries. Chiral 4-aryl-pyridine-N-oxides, for instance, have been developed as effective nucleophilic organocatalysts. acs.org In these systems, the N-oxide group is essential for catalytic activity and the chiral scaffold around the pyridine ring dictates the enantioselectivity of the reaction. acs.org Similarly, stereochemical information can be transferred from a chiral formylpyridine incorporated into a self-assembled cage structure to a fullerene adduct, demonstrating a traceless transfer of chirality where the inducing molecule is not part of the final product. cam.ac.uk

The table below details examples of chirality induction and transmission in pyridine-containing systems.

| System/Method | Chiral Source (Inductor) | Mechanism | Application/Outcome | Key Findings | Reference |

| Stereodynamic Probes | Primary amines | Point-to-axial chirality transmission via imine formation | Chirality sensing of amines | The chiral amine forces a structural change in the chromophore, inducing optical activity. | acs.org |

| Chiral Macrocycles | Binol (1,1'-bi-2-naphthol) units | Rigid chiral scaffold | Chiroptical sensing of ions and organic molecules | The robust chirality of the Binol unit is transferred to the entire macrocyclic assembly. | rsc.org |

| Self-Assembled Cages | Chiral formylpyridine | Point-to-cage-to-adduct chirality transfer | Enantioselective functionalization of fullerenes | The chirality of the pyridine subcomponent is imprinted onto the final product in a traceless manner. | cam.ac.uk |

| Chiral Catalysts | 4-Aryl-pyridine-N-oxide | Asymmetric nucleophilic organocatalysis | Acylative dynamic kinetic resolution | The N-oxide group is crucial for activity, and the aryl group at the C-4 position influences chiral induction. | acs.org |

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 5 Nitropyridine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the electron-deficient pyridine (B92270) ring, particularly when activated by a nitro group. wikipedia.org The position and nature of substituents significantly influence the reaction's course.

Vicarious Nucleophilic Substitution (VNS): Steric Hindrance Effects of the Isopropyl Group on Adduct Stability and Elimination

Vicarious Nucleophilic Substitution (VNS) allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The mechanism involves the addition of a carbanion, which contains a leaving group, to an electrophilic aromatic ring, forming a Meisenheimer-type adduct. organic-chemistry.orgacs.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.orgnih.gov

In the case of 3-nitropyridine (B142982) derivatives, VNS reactions typically occur at positions ortho and para to the activating nitro group. organic-chemistry.org However, the reaction of 3-nitropyridine with the carbanion of isopropyl phenyl sulfone does not yield the expected alkylated product. acs.org Instead, a stable, N-protonated Meisenheimer-type adduct is isolated. acs.org

Mechanistic studies reveal that the steric hindrance imposed by the isopropyl group is the primary reason for the reaction's failure to proceed to the alkylated product. acs.orgresearchgate.net For the β-elimination step to occur, the newly formed alkyl substituent and the adjacent nitro group must be coplanar with the pyridine ring to effectively stabilize the resulting benzylic anion through resonance. acs.orgnih.gov The bulky isopropyl group, with its symmetrical methyl groups, creates a "one-sided hindrance" that prevents this necessary planarization. acs.org One of the methyl groups invariably clashes with an oxygen atom of the nitro group, destabilizing the transition state for elimination. acs.orgthieme-connect.com This steric clash effectively halts the reaction at the adduct stage. acs.orgnih.gov

This observation is in contrast to reactions with less sterically demanding primary carbanions, such as those derived from methyl or ethyl phenyl sulfones, which readily alkylate 3-nitropyridines. acs.orgnih.gov

Substitution of the Nitro Group by Diverse Nucleophiles (S-, N-, O-Based)

The nitro group in nitropyridines can act as a leaving group and be displaced by various nucleophiles. nih.gov In reactions of 3-R-5-nitropyridines with anionic sulfur, nitrogen, and oxygen-based nucleophiles, the substitution of the non-activated nitro group has been observed. nih.gov For instance, in 3-nitro-5-halopyridines, the 3-nitro group is found to be a better leaving group than the halogen at the 5-position. nih.gov The reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate leads to the selective formation of 3-thioether products. nih.gov

The reactivity and regioselectivity of these substitution reactions are influenced by the substituents present on the pyridine ring.

Influence of Substituent Position and Nature on Nucleophilic Reactivity and Regioselectivity

The position and electronic nature of substituents on the pyridine ring play a crucial role in determining the outcome of nucleophilic aromatic substitution reactions. ntnu.noakjournals.com Electron-withdrawing groups, such as the nitro group, activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.org The activating effect is most pronounced when the group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be effectively delocalized onto the electron-withdrawing group through resonance. wikipedia.org

In 3-nitropyridine systems, the positions ortho (C2, C4) and para (C6) to the nitro group are activated. The presence of an isopropyl group at the 3-position introduces both electronic and steric effects. Electronically, the isopropyl group is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted nitropyridine. However, its primary influence is steric. As discussed in the context of VNS, the bulkiness of the isopropyl group can hinder the approach of nucleophiles and affect the stability of intermediates and transition states. acs.org

For example, in the alkylation of 3-nitropyridines, substitution generally occurs at the C4 position, which is para to the ring nitrogen and ortho to the nitro group. acs.orgnih.gov However, minor isomers resulting from substitution at other positions are sometimes observed. acs.org The specific ratio of regioisomers depends on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution: Directing Effects of Nitro and Isopropyl Moieties

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. The presence of a strongly deactivating nitro group further diminishes the ring's nucleophilicity. organicchemistrytutor.comyoutube.com

The directing effects of the substituents on the 3-isopropyl-5-nitropyridine ring determine the position of any potential electrophilic attack.

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. youtube.com It strongly withdraws electron density from the ring through both inductive and resonance effects, making all positions less reactive. It directs incoming electrophiles to the positions meta to it (C2, C4, C6).

Isopropyl Group (-CH(CH₃)₂): This is a weakly activating, ortho-, para-directing group. organicchemistrytutor.com It donates electron density to the ring via induction.

In this compound, the directing effects of the two groups are in opposition. The nitro group at C5 deactivates the entire ring and directs meta to C2, C4, and C6. The isopropyl group at C3 directs ortho to C2 and C4, and para to a position that is not on the ring. The combined effect is a heavily deactivated ring. If an electrophilic substitution were to occur under harsh conditions, the attack would most likely be at the C4 or C2 positions, as these are meta to the nitro group and ortho to the isopropyl group. However, such reactions are generally unfavorable. nih.gov

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. rsc.orgmasterorganicchemistry.com This conversion can be achieved using a variety of reagents and conditions. wikipedia.org For aromatic nitro compounds like this compound, common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comambeed.com

Other Reducing Agents: Sodium hydrosulfite and tin(II) chloride are also effective reagents for this transformation. wikipedia.org

The product of the reduction of this compound is 5-amino-3-isopropylpyridine.

| Reduction Method | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 5-Amino-3-isopropylpyridine |

| Metal in Acid | Fe, HCl (or Sn/HCl, Zn/HCl) | 5-Amino-3-isopropylpyridine |

| Chemical Reduction | SnCl₂ | 5-Amino-3-isopropylpyridine |

Oxidation Reactions of the Pyridine Ring Nitrogen and Other Functional Groups

Oxidation reactions of this compound can target the pyridine ring nitrogen or the isopropyl side chain.

Oxidation of the Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. ambeed.com This transformation typically employs oxidizing agents like peroxy acids. The resulting N-oxide can alter the electronic properties and reactivity of the pyridine ring.

Oxidation of the Isopropyl Group: While less common, the isopropyl group can be oxidized under strong oxidizing conditions to yield a ketone or, with further oxidation, a carboxylic acid. However, the presence of the deactivating nitro group and the pyridine ring itself can make this transformation challenging.

Oxidation of Dihydropyridine (B1217469) Precursors: The synthesis of substituted nitropyridines can involve the oxidation of a dihydropyridine (DHP) intermediate. rsc.org For instance, 4-substituted 3,5-dinitro-1,4-dihydropyridines can be oxidized to the corresponding 3,5-dinitropyridines using reagents like sodium nitrite (B80452) in acetic acid under an oxygen atmosphere. rsc.org In some cases, the nature of the 4-substituent influences the outcome; for example, in the oxidation of Hantzsch 1,4-dihydropyridines, 4-isopropyl groups have been observed to be lost during the reaction. acs.org

Photoinduced Oxidation: Photoexcited nitroarenes can act as oxidants for various functional groups, including alcohols and amines. nih.gov This suggests the potential for this compound to participate in photochemical reactions as an oxidant.

Condensation and Cycloaddition Reactions Involving the Pyridine Core

The pyridine ring in this compound, while aromatic, is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group. This electronic characteristic makes the pyridine core susceptible to specific types of reactions, particularly cycloadditions where it can act as a 2π-partner.

[3+2] Dipolar Cycloaddition

A significant reaction involving the pyridine core of nitropyridines is the [3+2] dipolar cycloaddition. Research has shown that 3-substituted-5-nitropyridines can react with azomethine ylides, which function as 1,3-dipoles. These reactions provide an effective pathway to synthesize new heterocyclic systems where a pyrrolidine (B122466) or pyrroline (B1223166) ring is fused to the pyridine core. nih.gov

In a typical reaction, an N-methyl azomethine ylide is generated in situ from the condensation of sarcosine (B1681465) and paraformaldehyde. This ylide then reacts with the nitropyridine. The reaction proceeds at the C=C bond that is activated by the nitro group. For many 3-substituted-5-nitropyridines, the initial cycloaddition is followed by the elimination of nitrous acid (HNO₂) and subsequent rearomatization of the pyridine ring system, leading to the formation of pyrrolo[3,4-c]pyridine derivatives. nih.gov

A detailed study investigated the influence of various substituents at the 3-position of the 5-nitropyridine ring on the outcome of the [3+2] cycloaddition process. nih.gov The nature of the substituent plays a crucial role in determining whether the reaction successfully yields the desired condensed pyrroline derivatives.

Table 1: [3+2] Cycloaddition of 3-Substituted-5-nitropyridines with N-Methyl Azomethine Ylide Data derived from studies on various 3-R-5-nitropyridines. nih.gov

| Entry | R-Group at C-3 | Reactant 1 | Reactant 2 (In Situ) | Product Type |

| 1 | Varied Alkyl/Aryl | 3-R-5-nitropyridine | N-Methyl Azomethine Ylide | Pyrrolo[3,4-c]pyridine |

The mechanism involves the azomethine ylide adding to the C4-C5 double bond of the pyridine ring, which is activated by the C5-nitro group. This is followed by the elimination of the HNO₂ molecule to form the stable, aromatic pyrroline-fused pyridine product. nih.gov However, steric hindrance from bulky substituents, such as an isopropyl group, can influence the reaction's feasibility and yield. For instance, studies on the related vicarious nucleophilic substitution (VNS) reaction showed that a bulky isopropyl group on a carbanion hindered the reaction with 3-nitropyridine due to steric collision with the nitro group. acs.org A similar steric effect could potentially influence the approach of the 1,3-dipole in a cycloaddition reaction.

Other Condensation Reactions

While specific studies detailing the condensation reactions of this compound are not extensively documented in dedicated research, the general reactivity of the 3-nitropyridine framework suggests it can participate in such transformations. ambeed.comambeed.com For example, 3-nitropyridine can undergo condensation with carbonyl compounds to create fused carbocyclic rings. ambeed.comambeed.com

Furthermore, multicomponent reactions, which often involve condensation steps, are used to synthesize 3-substituted-5-nitropyridines. One such method is the three-component ring transformation (TCRT) of 3,5-dinitro-2-pyridone with an aldehyde (e.g., isobutyraldehyde (B47883) to introduce the isopropyl group) and ammonium (B1175870) acetate (B1210297). acs.org Although this is a synthesis of the target compound rather than a reaction from it, the underlying principles demonstrate the reactivity of the pyridine precursor in condensation-type mechanisms.

Sophisticated Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR, 2D Techniques) for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Isopropyl-5-nitropyridine, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are employed to assign the signals of each unique proton and carbon atom in the molecule. researchgate.netcanterbury.ac.nz

In a typical synthesis, the structure of this compound was confirmed using ¹H and ¹³C NMR spectroscopy. acs.org The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. The protons on the pyridine (B92270) ring are expected to appear at lower field (higher ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons of the isopropyl group will appear at a higher field (lower ppm).

The precise values of chemical shifts and coupling constants (J-values) provide deeper insights into the molecule's conformation. oregonstate.edu The coupling constant between the methine proton and the methyl protons of the isopropyl group is a characteristic value. The chemical shifts of the pyridine ring protons are sensitive to the substitution pattern.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict NMR parameters. researchgate.net Comparing these calculated values with experimental data can validate the structural assignment and provide information about the preferred conformation of the isopropyl group relative to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 9.27 (d) | 142.1 (CH) |

| H4 | 8.46 (dd) | 127.8 (CH) |

| H6 | 8.97 (d) | 152.8 (CH) |

| CH (isopropyl) | - | - |

| CH₃ (isopropyl) | 1.44 (s) | 30.8 (CH₃) |

| C3 | - | 144.2 (C) |

| C5 | - | 147.5 (C) |

| C (isopropyl) | - | 34.1 (C) |

| Note: This table is based on data for a similar compound, 3-(1,1-Dimethylethyl)-5-nitropyridine, and serves as an illustrative example. Actual values for this compound may vary. acs.org The multiplicities are denoted as s (singlet) and d (doublet), with dd representing a doublet of doublets. |

Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Intermolecular Interactions

For this compound, the IR spectrum would prominently feature strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1560-1515 cm⁻¹ and 1365-1335 cm⁻¹, respectively. acs.org The spectrum would also show characteristic peaks for C-H stretching of the aromatic ring and the aliphatic isopropyl group, as well as C=C and C=N stretching vibrations within the pyridine ring.

Detailed assignment of the spectral bands can be aided by computational methods. By analyzing the shifts in vibrational frequencies, particularly those involving the nitro group and C-H bonds, it's possible to identify weak intermolecular interactions, such as hydrogen bonds, in the solid state. mdpi.comnih.govdicp.ac.cn

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1532 |

| NO₂ | Symmetric Stretch | 1353 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C-H (Aliphatic) | Stretch | ~2980-2850 |

| C=C, C=N (Aromatic Ring) | Stretch | ~1600-1450 |

| Note: The wavenumbers are based on data for a similar compound, 3-(1,1-Dimethylethyl)-5-nitropyridine. acs.org |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. cymitquimica.comchemsrc.com For this compound (C₈H₁₀N₂O₂), the expected exact mass is 166.0742 g/mol . cymitquimica.com HRMS can confirm this with high accuracy, validating the molecular formula.

Upon ionization in the mass spectrometer, the molecule can fragment in predictable ways. libretexts.org The analysis of these fragmentation patterns provides further structural confirmation. Common fragmentation pathways for this compound might include the loss of the nitro group (NO₂) or cleavage of the isopropyl group.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. carleton.eduhzdr.dehzdr.de This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. hzdr.de It also reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.netacs.org

The crystal packing of this compound is governed by a variety of weak intermolecular interactions. researchgate.net These can include C-H···O hydrogen bonds, where a hydrogen atom from a C-H bond interacts with an oxygen atom of the nitro group on an adjacent molecule. science.gov Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich face of a pyridine ring, can be present. wikipedia.orgchemrxiv.orgucl.ac.uk Furthermore, π-π stacking interactions, arising from the parallel alignment of pyridine rings, may also play a role in stabilizing the crystal structure. wikipedia.orgnih.gov The analysis of these interactions is crucial for understanding the supramolecular architecture and physical properties of the solid material.

Determination of Bond Lengths, Angles, and Dihedral Angles

In the absence of a specific crystal structure for this compound, computational chemistry serves as a powerful tool for predicting its geometric parameters. Theoretical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), can provide optimized geometries with reliable bond lengths, angles, and dihedral angles. najah.edu For instance, studies on similar molecules like 2-amino-3-nitropyridine (B1266227) have shown good agreement between calculated values and experimental X-ray diffraction data. najah.edu

General principles of chemical bonding suggest that the pyridine ring in this compound would be largely planar, with bond lengths and angles characteristic of an aromatic system, though perturbed by the substituents. ebsco.com The carbon-carbon bonds within the ring are expected to have lengths intermediate between single and double bonds. The carbon-nitrogen bonds in the pyridine ring will also reflect this aromatic character. The isopropyl group, being an sp³ hybridized substituent, will exhibit typical tetrahedral geometry with C-C-C bond angles around 109.5°. ebsco.com The nitro group (NO₂) is a resonance-stabilized functional group, and its geometry is critical to its electronic effects. The N-O bonds are expected to have lengths indicative of a bond order between one and two.

A study on the reaction of isopropyl phenyl sulfone with 3-nitropyridine (B142982) led to the isolation and X-ray characterization of a Meisenheimer-type adduct. acs.org While not the target molecule, the structural data for the 3-nitropyridine fragment within this adduct provides a valuable experimental reference for the bond parameters of the substituted pyridine ring.

The dihedral angle between the plane of the pyridine ring and the plane of the nitro group is of particular interest as it influences the extent of electronic conjugation. For maximal resonance interaction, a coplanar arrangement is favored. However, steric hindrance from the adjacent isopropyl group at the 3-position could lead to a slight twisting of the nitro group out of the pyridine plane. Theoretical investigations on substituted nitropyridines have explored such torsional motions and their energetic consequences. nih.gov

Presented below are tables with typical bond lengths and angles for the constituent functional groups, which can be considered representative for this compound.

Table 1: Representative Bond Lengths

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 |

| C-N (in pyridine) | 1.34 |

| C-C (isopropyl) | 1.54 |

| C-H (isopropyl) | 1.09 |

| C-N (C-NO₂) | 1.47 |

Table 2: Representative Bond Angles

| Angle | Typical Angle (°) |

|---|---|

| C-C-C (in pyridine) | 120 |

| C-N-C (in pyridine) | 117 |

| C-C-C (isopropyl) | 109.5 |

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence) for Photophysical Properties

The photophysical properties of this compound, which describe the interaction of the molecule with light, can be investigated using UV-Visible and fluorescence spectroscopy.

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. For nitropyridine derivatives, the absorption spectra are typically characterized by π → π* and n → π* transitions. ysu.am The presence of the nitro group, a strong chromophore, and the pyridine ring leads to characteristic absorption bands. Studies on related 3-nitropyridine compounds show strong absorption in the UV region. nih.govvulcanchem.com For example, the UV-Vis spectrum of 3-nitropyridine itself shows distinct absorption bands. nist.gov The substitution with an isopropyl group is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating inductive effect.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitropyridine derivatives are known to be fluorescent, and their emission properties are sensitive to their chemical environment and substitution pattern. nih.govresearchgate.net While specific fluorescence data for this compound is not documented, research on other 3-substituted-5-nitropyridines indicates that these compounds can exhibit tunable photophysical properties, including fluorescence with a significant Stokes shift (the difference between the absorption and emission maxima). nih.govvulcanchem.com The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would be a key parameter to determine for this compound.

Correlation of Electronic Structure with Optical Properties

The electronic structure of this compound is intrinsically linked to its optical properties, namely its absorption and emission of light. The arrangement of molecular orbitals and the energy gaps between them dictate the wavelengths at which the molecule absorbs and emits photons.

The electronic properties of the pyridine ring are significantly influenced by the presence of the electron-withdrawing nitro group and the electron-donating isopropyl group. The nitro group at the 5-position strongly withdraws electron density from the π-system of the pyridine ring through both inductive and resonance effects. This generally leads to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The isopropyl group at the 3-position, primarily through an inductive effect, donates electron density to the ring, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO).

The combination of these opposing electronic effects can lead to a reduced HOMO-LUMO gap, which would result in the absorption of light at longer wavelengths (a red-shift) compared to unsubstituted pyridine. The specific positions of these substituents are crucial. The π → π* transitions, which are typically responsible for the strong absorption bands in the UV-Vis spectrum, involve the promotion of an electron from a π bonding orbital (like the HOMO) to a π* antibonding orbital (like the LUMO). ysu.am

Furthermore, the possibility of intramolecular charge transfer (ICT) exists in molecules with strong electron-donating and electron-withdrawing groups. In this compound, an excited state with significant charge transfer character from the isopropyl-substituted ring to the nitro group could be formed. Such ICT states often have a large dipole moment and are sensitive to the polarity of the solvent. The emission from such states, if fluorescent, can show a pronounced dependence on the solvent environment (solvatochromism). The correlation between the electronic structure and optical properties can be further elucidated through computational studies that calculate the molecular orbital energies and simulate the electronic absorption spectra. najah.edu

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and optimized molecular geometry of 3-isopropyl-5-nitropyridine.

Density Functional Theory (DFT): DFT methods, such as B3LYP, are frequently used to optimize the geometry of pyridine (B92270) derivatives. webofjournals.com For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) can provide a reliable prediction of bond lengths, bond angles, and dihedral angles in the ground state. webofjournals.comchemmethod.com These calculations often show a high correlation with experimental data obtained from X-ray diffraction, validating the computational model. chemmethod.com For similar nitroaromatic compounds, DFT calculations have been instrumental in understanding the planarity and steric hindrance effects that influence reactivity. acs.orgresearchgate.net The optimization process seeks the lowest energy conformation on the potential energy surface, providing a detailed three-dimensional structure of the molecule. webofjournals.comgoogle.com

Ab initio Methods: Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory for calculating electronic structure. researchgate.net While computationally more demanding than DFT, they can provide benchmark data for geometry and energy calculations. For related systems, MP2 with a 6-31G* basis set has been used to calculate geometries and atomic charges. researchgate.net

The optimized geometry of this compound would reveal the spatial arrangement of the isopropyl and nitro groups relative to the pyridine ring. Steric interactions between the bulky isopropyl group and the adjacent nitro group can lead to out-of-plane twisting to minimize repulsion, which can be precisely quantified by these computational methods.

Below is a hypothetical table of optimized geometrical parameters for this compound, which would typically be generated from such calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-N1 | 1.340 |

| C3-C(isopropyl) | 1.520 | |

| C5-N(nitro) | 1.480 | |

| N(nitro)-O | 1.225 | |

| C-H (isopropyl) | 1.095 | |

| Bond Angle (°) | C2-C3-C4 | 118.5 |

| C4-C5-N(nitro) | 119.0 | |

| C(ring)-C3-C(isopropyl) | 121.0 | |

| O-N(nitro)-O | 124.0 | |

| Dihedral Angle (°) | C4-C3-C(isopropyl)-H | 65.0 |

| C4-C5-N(nitro)-O | 15.0 |

Mechanistic Pathway Elucidation through Transition State Modeling and Energy Profile Analysis

Computational chemistry is crucial for elucidating reaction mechanisms by modeling transition states and analyzing the corresponding energy profiles. For reactions involving nitropyridines, such as nucleophilic aromatic substitution (SNAr), these methods can identify the most probable reaction pathways. acs.org

For this compound, a key reaction is the vicarious nucleophilic substitution (VNS). acs.orgresearchgate.net Theoretical studies on similar systems have shown that the reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination. researchgate.net Transition state modeling for this process would involve locating the high-energy structures that connect the reactants, intermediates, and products.

The energy profile analysis provides the activation energies (ΔG‡) for each step, which determines the reaction kinetics. For the VNS reaction of nitropyridines, it has been observed that steric hindrance from substituents like the isopropyl group can significantly impact the elimination step. acs.orgresearchgate.net Computational models can explain this by showing that the transition state requires a specific planarity for effective orbital overlap, which is hindered by the bulky alkyl group. This leads to a higher activation barrier for the elimination step, potentially making the reaction less favorable compared to reactions with smaller substituents. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Theoretical calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (GIAO/DFT), is a reliable approach for calculating 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net Calculations on similar nitropyridine derivatives have shown good agreement between theoretical and experimental data. researchgate.net For this compound, these calculations would predict the chemical shifts for the pyridine ring protons and carbons, as well as those for the isopropyl group. The electronegativity of the nitro group and the anisotropic effects of the pyridine ring would be the main factors influencing these shifts. ucl.ac.uklibretexts.org

Vibrational Frequencies : Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as C-H stretches, N-O stretches of the nitro group, and ring breathing modes. These theoretical spectra, when compared with experimental ones, help in the definitive assignment of the observed absorption bands. nih.gov

Electronic Transitions : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, typically π→π* and n→π* transitions within the molecule. For nitropyridine systems, the nitro group significantly influences the electronic transitions. researchgate.net

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 13C NMR | δ (ppm) | ~150 | C-NO2 |

| δ (ppm) | ~140 | C-isopropyl | |

| δ (ppm) | ~30 | CH(isopropyl) | |

| Vibrational (IR) | Frequency (cm-1) | ~1530 | asym. NO2 stretch |

| Frequency (cm-1) | ~1350 | sym. NO2 stretch | |

| Electronic (UV-Vis) | λmax (nm) | ~270 | π→π* transition |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, π-π Stacking, and van der Waals Forces

In the solid state, the stability of the crystal structure is determined by a network of intermolecular interactions. Computational methods can analyze and quantify these forces.

Hydrogen Bonding : Although this compound does not have classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can be formed between molecules. uni-bayreuth.de The oxygen atoms of the nitro group can act as hydrogen bond acceptors. The analysis of these interactions is crucial for understanding the crystal packing. researchgate.netnih.gov

π-π Stacking : The aromatic pyridine ring can participate in π-π stacking interactions with neighboring molecules. The geometry of this stacking (e.g., face-to-face or offset) can be determined from the crystal structure and its energetic contribution can be calculated. These interactions are significant in stabilizing the crystal lattice of aromatic compounds.

Van der Waals Forces : These are ubiquitous, non-specific attractive and repulsive forces between molecules. Dispersion forces, a component of van der Waals interactions, are particularly important for nonpolar parts of the molecule, like the isopropyl group. researchgate.net

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these different intermolecular contacts within the crystal lattice, providing percentages of different types of interactions. mdpi.com Energy framework calculations can further dissect the interaction energies into electrostatic, dispersion, and repulsion components, offering a deeper understanding of the forces governing the crystal packing. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical stability and reactivity of the molecule. irjweb.comphyschemres.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The HOMO would likely be distributed over the pyridine ring and the isopropyl group. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. irjweb.comphyschemres.org The HOMO-LUMO gap can also provide insights into the electronic transitions observed in the UV-Vis spectrum. researchgate.net

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.5 | Electron-donating ability |

| ELUMO | -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on the van der Waals surface of a molecule and predicting its reactive sites. libretexts.orgproteopedia.org The MEP is calculated based on the optimized molecular geometry. mdpi.com

The map is color-coded to indicate different potential regions:

Red : Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro group. researchgate.net

Blue : Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are expected around the hydrogen atoms and potentially on the pyridine ring carbons due to the strong electron-withdrawing effect of the nitro group. researchgate.net

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would clearly show the electrophilic nature of the pyridine ring, particularly at the positions ortho and para to the nitro group, making it a target for nucleophiles. huggingface.co The map provides a visual representation of where the molecule is most likely to interact with other charged or polar species. libretexts.orgtandfonline.com

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often due to the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. analis.com.myfrontiersin.org These materials are of interest for applications in optoelectronics and photonics. frontiersin.org

The NLO response of a molecule is quantified by its hyperpolarizability (β). rsc.org Computational methods, particularly DFT, can be used to calculate the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) of this compound. researchgate.netrsc.org

The presence of the nitro group (a strong electron acceptor) and the pyridine ring (a π-system) suggests that this compound could possess NLO properties. The isopropyl group, being a weak electron donor, might slightly enhance this effect. Theoretical calculations would compare the calculated hyperpolarizability of this compound to that of known NLO materials like urea (B33335) or p-nitroaniline to assess its potential as an NLO candidate. nih.govrsc.org A large calculated β value would indicate a significant NLO response. nih.gov

Chemoinformatic and Machine Learning Applications in Nitropyridine Property and Reactivity Prediction

The integration of computational power and sophisticated algorithms has revolutionized the study of chemical compounds, and nitropyridines, including this compound, are no exception. Chemoinformatics and machine learning offer powerful tools to navigate the vast chemical space, enabling the prediction of molecular properties and reactivity without the need for exhaustive experimental synthesis and testing. These data-driven approaches are becoming indispensable for accelerating the discovery and development of new materials and chemical entities. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational to this field. They establish a mathematical correlation between the structural or physicochemical properties of a group of molecules and their biological activity or physical properties, respectively. tennessee.edunih.gov For nitropyridines, these models are crucial for predicting a range of characteristics, from toxicity and metabolic stability to reactivity and performance as energetic materials.

A key aspect of building robust predictive models is molecular featurization, where a molecule's structure is converted into numerical descriptors. chemrxiv.org These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to complex quantum chemical parameters. For nitropyridines, electronic descriptors are particularly significant due to the influence of the electron-withdrawing nitro group and the π-system of the pyridine ring.

Machine learning algorithms, such as eXtreme Gradient Boosting (XGBoost) and Gaussian Process Regression (GPR), can then be trained on datasets of molecules with known properties and their calculated descriptors. chemrxiv.orgacs.org These trained models can predict the properties of new, un-synthesized compounds like this compound with increasing accuracy. chemrxiv.org

Predictive Modeling of Physicochemical Properties

Machine learning models have been successfully developed to predict fundamental thermodynamic properties like melting and boiling points for diverse sets of chemicals, including nitroaromatic compounds. chemrxiv.org One approach combines group-constitutive and geometrical descriptors with non-linear machine learning algorithms. chemrxiv.org For a compound like this compound, these descriptors would quantify the contributions of the isopropyl group, the nitro group, and the pyridine ring to properties like enthalpy and entropy, which govern phase transitions. chemrxiv.org While specific data for this compound is not extensively published, models trained on diverse datasets that include nitropyridines show promising predictive power, with reported Root Mean Square Errors (RMSE) for melting point prediction of energetic materials around 35 K. chemrxiv.org

The following table illustrates the types of descriptors that are commonly employed in such machine learning models.

| Descriptor Type | Examples for this compound | Predicted Property |

| Constitutional | Molecular Weight, Atom Counts (C, H, N, O), Rotatable Bond Count | General Applicability |

| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Solubility, Lipophilicity (LogP) |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, Spectral Properties |

This table is illustrative and based on common practices in chemoinformatics for organic molecules.

Reactivity and Mechanistic Insights from Predictive Models

The reactivity of nitropyridines is a key area of investigation. QSAR models are particularly effective in predicting their behavior in various chemical environments. For instance, the toxicity of substituted pyridines has been modeled using QSAR, revealing that different mechanisms of action can be distinguished based on molecular structure. tennessee.edu Reactive nitropyridines often exhibit distinct toxicological profiles compared to non-reactive pyridines. tennessee.edu

A critical descriptor in reactivity models for nitroaromatic compounds is the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). tennessee.edulmaleidykla.lt A lower ELUMO value indicates a greater electron-accepting ability, which is often correlated with higher reactivity in enzymatic reduction reactions and certain types of toxicity. lmaleidykla.lt QSAR studies have successfully established a relationship between the rate of enzymatic reduction of nitropyridine-N-oxides and their ELUMO values, demonstrating the predictive power of this quantum chemical descriptor. lmaleidykla.lt

Machine learning can also direct and optimize chemical synthesis. By training models on reaction outcome data, it is possible to predict the optimal conditions for synthesizing a target molecule, thereby reducing the number of experiments required. rsc.org For challenging substrates like some nitropyridines, which may have poor solubility or reactivity, this approach can significantly improve synthesis success rates. rsc.org

The table below summarizes key quantum chemical descriptors and their relevance in predicting the reactivity of nitropyridines.

| Descriptor | Definition | Relevance to Nitropyridine Reactivity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Predicts susceptibility to nucleophilic attack and reduction potential. tennessee.edulmaleidykla.lt |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability, relevant for electrophilic attack. researchgate.netnajah.edu |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to molecular stability and electronic excitation properties. najah.edu |

| Fukui Indices | Measures the change in electron density at a site upon electron addition/removal | Identifies the most electrophilic and nucleophilic sites in the molecule. |

| Natural Atomic Charges | Charge distribution calculated by Natural Bond Orbital (NBO) analysis | Reveals charge redistribution due to substituents and helps predict sites of interaction. researchgate.netnajah.edu |

This table is based on established principles from computational and theoretical chemistry studies on nitroaromatic compounds. tennessee.edulmaleidykla.ltresearchgate.netnajah.edu

Synthetic Utility and Advanced Applications of 3 Isopropyl 5 Nitropyridine Derivatives

Precursors for the Construction of Complex Heterocyclic Systems and Polycyclic Frameworks

The 3-isopropyl-5-nitropyridine scaffold is a valuable starting point for the synthesis of more intricate molecular architectures, particularly fused heterocyclic and polycyclic systems. The true utility of the nitropyridine is often unlocked upon the reduction of the nitro group to an amine. This transformation yields 5-amino-3-isopropylpyridine, a key intermediate that opens up numerous pathways for further chemical modification. acs.org

The reduction of the nitro group can be achieved under standard hydrogenation conditions, for example, using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to produce the corresponding aminopyridine in high yield. acs.org This resulting aminopyridine, with its nucleophilic amino group, is primed for a variety of cyclization reactions.

For instance, aminopyridines are widely used precursors for the synthesis of imidazopyridines, pyrido[2,3-b]pyrazines, and other fused systems. scielo.brorgsyn.org The general strategy involves reacting the aminopyridine with a suitable bifunctional molecule, leading to the formation of a new ring fused to the original pyridine (B92270) core. While direct examples starting from this compound are specific to proprietary research, the synthetic routes are well-established for analogous structures. For example, 2,3-diaminopyridines, readily formed from 3-amino-2-nitropyridine (B78374) precursors, are common starting points for such complex heterocycles. thieme-connect.com

One powerful method for creating diverse heterocyclic scaffolds is through multicomponent reactions (MCRs). nih.govacs.org These one-pot reactions allow for the assembly of complex products from three or more starting materials. Nitropyridine derivatives, such as those derived from this compound, can be incorporated into MCRs to generate libraries of nitrogen-rich heterocyclic scaffolds, including pyridotriazines and triazolopyridines. nih.govacs.org For example, a three-component reaction involving a hydrazine (B178648) derivative (which can be prepared from a nitropyridine), an aldehyde, and an isocyanide can lead to the formation of a pyridotriazine framework. nih.govacs.org

The table below illustrates a representative transformation that is fundamental to using nitropyridines as precursors.

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 3-Ethyl-5-nitropyridine (B15331649) | Pd/C, H₂, Ethanol, Room Temp, 40h | 5-Amino-3-ethylpyridine | 82% | acs.org |

This table demonstrates the reduction of a 3-alkyl-5-nitropyridine, a reaction analogous to what this compound would undergo to become a versatile building block.

Building Blocks for Advanced Organic Materials and Functional Molecules

The electronic properties of the nitropyridine core make its derivatives, including this compound, attractive building blocks for advanced organic materials. The strong electron-withdrawing nature of the nitro group, combined with the electron-donating potential of the pyridine nitrogen (or a substituted amino group), creates a "push-pull" system. mdpi.com This electronic architecture is highly desirable for materials with nonlinear optical (NLO) properties.

NLO materials are crucial for applications in optoelectronics, such as frequency doubling of laser light. researchgate.netacs.org The synthesis of NLO materials often involves creating non-centrosymmetric crystal structures, where molecules with large dipole moments are aligned. acs.org 2-amino-5-nitropyridine (B18323) (2A5NP) is a well-known NLO material, and its derivatives are actively studied. researchgate.netacs.org By forming co-crystals of aminonitropyridines with other molecules, such as sulfonic acids, researchers can engineer the solid-state packing to achieve the desired non-centrosymmetric arrangement for high NLO efficiency. researchgate.net

Furthermore, nitropyridine derivatives are used to create functional dyes and fluorescent molecules. mdpi.comnih.gov The electronic transitions within these molecules can be tuned by altering the substituents on the pyridine ring. For example, new 2-N-phenylamino-methyl-nitro-pyridine isomers have been synthesized and studied for their tunable luminescent properties. mdpi.com The introduction of a nitro group can also facilitate nucleophilic substitution reactions, allowing for the attachment of fluorophores to the pyridine scaffold, creating new fluorescent probes. nih.govnih.gov

The table below lists some properties of a related dinitropyridine derivative used in the synthesis of materials.

| Compound | Application | Key Feature | Reference |

| 4-aryl-3,5-dinitropyridines | Potential for nonlinear optical materials | Push-pull electronic system | researchgate.net |

| 2-Amino-5-nitropyridine Co-crystals | Second-harmonic generation | Noncentrosymmetric crystal packing | researchgate.netacs.org |

Development of New Synthetic Reagents and Catalysts from Nitropyridine Frameworks

While this compound itself is more of a building block than a reagent, the broader class of nitropyridines serves as a foundational framework for developing new synthetic tools. ambeed.com Their derivatives can be transformed into ligands for metal-based catalysts or used as organocatalysts.

The pyridine nitrogen is an excellent coordination site for metal ions. By functionalizing the nitropyridine scaffold, chemists can create bespoke ligands that can tune the reactivity and selectivity of a metal center. mdpi.commdpi.com For instance, N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been synthesized as potential ligands for creating complex supramolecular structures with metal ions. iucr.org The electronic properties imparted by the nitro group (even after transformation) can influence the catalytic activity of the resulting metal complex.

In the field of organocatalysis, pyridine derivatives are ubiquitous. Chiral pyridines are widely used as nucleophilic catalysts in a variety of asymmetric reactions. The synthetic accessibility of functionalized pyridines, starting from precursors like nitropyridines, allows for the systematic modification and optimization of catalyst structures. For example, fine-tuning the steric and electronic properties of a pyridine catalyst, which could involve modifications at the 3- and 5-positions, is critical for achieving high efficiency and enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

Role in Chemical Probe Design and Scaffold Diversity Generation for Research Purposes

In chemical biology and drug discovery, chemical probes are essential tools for studying the function of proteins and other biological targets. ncl.ac.uk The this compound scaffold can serve as a core structure in the design of such probes. Its derivatives are used as intermediates in the synthesis of inhibitors for various enzymes. acs.org For example, 3-alkylated-5-nitropyridines are precursors for compounds that inhibit cytokine production, the Wnt β-catenin signaling pathway, and HIV integrase. acs.org

The process often involves the reduction of the nitro group to an amine, followed by coupling reactions to attach other chemical moieties that confer specificity for the biological target. acs.org A patent for inhibitors of PRMT5 (Protein Arginine Methyltransferase 5), an important target in cancer research, describes heterocyclic compounds that can be derived from such pyridine-based precursors. google.com

The generation of scaffold diversity is a cornerstone of modern drug discovery. nih.govacs.org Multicomponent reactions (MCRs) using nitropyridine-derived building blocks are a highly effective strategy for rapidly creating large libraries of structurally diverse molecules. nih.govacs.org By systematically varying the inputs to an MCR—for example, using different aldehydes or isocyanides with a hydrazine derived from this compound—researchers can generate a wide range of novel heterocyclic scaffolds for biological screening. nih.govacs.org This approach accelerates the discovery of new bioactive molecules. mdpi.comnih.gov

The table below shows examples of biological targets for which nitropyridine-derived inhibitors have been developed.

| Target Class | Example Precursor/Scaffold | Therapeutic Area | Reference |

| Kinase Inhibitors | 3-Alkylated 5-nitropyridines | Inflammation, Cancer | acs.org |

| HIV Integrase Inhibitors | 3-Alkylated 5-nitropyridines | Antiviral | acs.org |

| PRMT5 Inhibitors | Heterocyclic compounds | Oncology | google.com |

Applications in Supramolecular Chemistry and Crystal Engineering for Tailored Solid-State Structures

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. rsc.org Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystal lattices to achieve specific material properties. acs.orgworktribe.com Nitropyridine derivatives are valuable components in this field due to their ability to participate in various non-covalent interactions, including hydrogen bonding (via the nitro group's oxygen atoms and the pyridine nitrogen) and π–π stacking interactions. iucr.orgrsc.org

The 2-amino-5-nitropyridine (2A5NP) motif is a classic example of a building block used in crystal engineering for nonlinear optical (NLO) materials. researchgate.netacs.org By co-crystallizing 2A5NP with various acids, researchers can create hydrogen-bonded networks that force the polar 2A5NP molecules into a non-centrosymmetric alignment, a prerequisite for second-harmonic generation. researchgate.netacs.org The size and shape of the co-former molecule can be used to fine-tune the resulting crystal structure and properties. acs.org

While the isopropyl group at the 3-position of this compound introduces a bulky, non-planar feature, this can be strategically exploited in crystal engineering. Steric hindrance can be used to disrupt otherwise favorable but undesirable packing motifs (like centrosymmetric pairing) and encourage the formation of more complex, acentric structures. acs.org The interplay between hydrogen bonding, π-stacking, and steric effects allows for the rational design of solid-state architectures with tailored properties, from NLO response to the controlled release of guest molecules in porous crystalline hosts. rsc.orguc.pt

Emerging Research Directions and Future Perspectives

Catalyst-Free and Solvent-Free Synthetic Methodologies for Nitropyridines

In line with the principles of green chemistry, there is a significant push towards developing synthetic methods that minimize or eliminate the use of catalysts and hazardous solvents. frontiersin.orgmdpi.com For nitropyridines, this is particularly relevant as traditional nitration methods often involve harsh acidic conditions.

Recent research has demonstrated the feasibility of catalyst-free and solvent-free approaches for various organic transformations, including the synthesis of nitro compounds. rsc.org Multicomponent reactions (MCRs) are proving to be a powerful tool in this domain. For instance, a facile and catalyst-free microwave-promoted MCR has been developed for the synthesis of functionalized 1,4-dihydropyridines with excellent yields and selectivity. frontiersin.org These methods often involve simple mixing or grinding of reactants, offering high atom economy and reducing the need for purification steps like column chromatography. rsc.org

One notable approach involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), to produce nitropyridines and nitroanilines. nih.gov This method positions dinitropyridone as a safer alternative to the unstable nitromalonaldehyde. nih.gov The development of such protocols for the synthesis of specifically substituted nitropyridines, including those with alkyl groups like isopropyl, is a promising area for future exploration.

Flow Chemistry and Continuous Processing for Efficient Nitropyridine Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are exothermic or involve hazardous reagents, such as nitration. researchgate.net This technology allows for enhanced safety, better process control, higher yields, and increased production rates. researchgate.netresearchgate.net

The application of flow chemistry to nitropyridine synthesis has been successfully demonstrated. For example, a two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine (B92270) N-oxide has been developed. researchgate.net This process involves the nitration of pyridine N-oxide with a mixture of nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, which is then deoxygenated. researchgate.net The use of a continuous flow system minimizes the accumulation of the energetic and potentially explosive nitration product, enabling safer scale-up. researchgate.net Researchers have achieved a high throughput with this method, demonstrating its industrial applicability. researchgate.net

Furthermore, the integration of 3D printing and low-cost electronics is making continuous flow systems more accessible. rsc.org These modular systems can be adapted for various chemical syntheses, including SNAr reactions involving nitropyridines, and allow for precise control over reaction parameters like temperature and residence time, leading to improved yields. rsc.org

Photochemical and Electrochemical Transformations for Novel Reactivity

Photochemical and electrochemical methods are emerging as powerful tools for accessing novel reactivity patterns in the synthesis and functionalization of nitropyridines. ntnu.nomdpi.com These techniques often proceed under mild conditions and can offer unique selectivity compared to traditional thermal methods.

Photochemical Synthesis: Light-induced reactions provide a sustainable energy source for chemical transformations. mdpi.com Photochemical methods have been employed for the synthesis and functionalization of various heterocyclic compounds. For instance, the photochemical reaction of 4-nitropyridine N-oxide in alcoholic solutions has been studied, revealing the formation of intermediates that lead to products like 4-hydroxypyridine (B47283) N-oxide nitrate (B79036) and 4-hydroxylaminopyridine N-oxide. oup.com Visible-light-induced photochemical strategies are also being developed for the synthesis of complex N-aryl/heteroaryl oxaziridines, which can act as versatile heteroatom transfer reagents. rsc.org The application of these photochemical approaches to the direct functionalization or synthesis of the 3-isopropyl-5-nitropyridine core is an active area of research.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for redox reactions. The electrochemical reduction of 3-nitropyridines to 3-aminopyridines in acidic solution has been reported, providing a route to valuable pharmaceutical intermediates. google.com The electrochemical behavior of nitropyridine derivatives, such as 4-nitropyridine-1-oxide, has been investigated to understand the mechanism of reduction to aminopyridines. sioc-journal.cn These studies show that the reduction can proceed through intermediates like 4-hydroxylaminopyridine-1-oxide. sioc-journal.cn Furthermore, electrochemical methods are being developed for the synthesis of nitroso compounds using nitromethane (B149229) as a nitroso reagent under metal-free and oxidant-free conditions. rsc.org

Bio-Inspired Synthesis and Derivatization Strategies

Nature often provides inspiration for the development of new synthetic methodologies. While direct bio-inspired synthesis of a specific compound like this compound is not widely documented, the principles of biocatalysis and biomimetic synthesis are increasingly being applied to the production of complex heterocyclic molecules.

The pyridine ring is a common motif in many natural products and biologically active compounds. nih.gov Researchers are exploring the use of enzymes and whole-cell systems to perform selective transformations on pyridine derivatives. These bio-inspired approaches can offer high enantioselectivity and regioselectivity, which are often challenging to achieve with traditional chemical methods. The derivatization of the nitropyridine core using bio-inspired strategies could lead to the discovery of novel compounds with interesting biological activities.

Integration of Advanced Computational Design with Experimental Synthesis and Characterization